silane CAS No. 61463-99-8](/img/structure/B14583153.png)
[(4-Bromophenoxy)methyl](triethoxy)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromophenoxy)methylsilane is an organosilicon compound with the molecular formula C11H17BrO3Si. This compound is characterized by the presence of a bromophenoxy group attached to a silicon atom through a methylene bridge, with three ethoxy groups also bonded to the silicon. It is used in various chemical applications due to its unique reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromophenoxy)methylsilane typically involves the reaction of 4-bromophenol with chloromethyltriethoxysilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane groups. The general reaction scheme is as follows: \ \text{4-Bromophenol} + \text{Chloromethyltriethoxysilane} \rightarrow \text{[(4-Bromophenoxy)methylsilane} + \text{HCl} ]
Industrial Production Methods
Industrial production of (4-Bromophenoxy)methylsilane follows similar synthetic routes but on a larger scale. The reaction is typically conducted in a continuous flow reactor to ensure consistent product quality and yield. The use of automated systems for reagent addition and product separation enhances efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
(4-Bromophenoxy)methylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Hydrolysis: The ethoxy groups can be hydrolyzed to form silanols, which can further condense to form siloxane bonds.
Coupling Reactions: The compound can participate in coupling reactions to form larger organosilicon compounds.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used nucleophiles for substitution reactions.
Catalysts: Acid or base catalysts are used to facilitate hydrolysis and condensation reactions.
Solvents: Anhydrous solvents such as toluene or dichloromethane are used to prevent premature hydrolysis.
Major Products Formed
Substituted Silanes: Products formed by substitution of the bromine atom.
Siloxanes: Products formed by hydrolysis and condensation of the ethoxy groups.
Scientific Research Applications
(4-Bromophenoxy)methylsilane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of functionalized silanes and siloxanes.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.
Mechanism of Action
The mechanism of action of (4-Bromophenoxy)methylsilane involves the formation of covalent bonds with target molecules. The bromophenoxy group can interact with nucleophilic sites on biomolecules or other substrates, while the ethoxy groups can undergo hydrolysis to form silanols, which can further react to form siloxane bonds. These interactions result in the modification or stabilization of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Triethoxysilane: A simpler silane compound with three ethoxy groups attached to silicon.
Triethoxymethylsilane: Similar to triethoxysilane but with a methyl group attached to silicon.
Triethoxy(octyl)silane: Contains an octyl group attached to silicon, providing different hydrophobic properties.
Uniqueness
(4-Bromophenoxy)methylsilane is unique due to the presence of the bromophenoxy group, which imparts specific reactivity and functionality not found in simpler silane compounds. This makes it particularly useful in applications requiring selective modification or stabilization of target molecules.
Properties
CAS No. |
61463-99-8 |
|---|---|
Molecular Formula |
C13H21BrO4Si |
Molecular Weight |
349.29 g/mol |
IUPAC Name |
(4-bromophenoxy)methyl-triethoxysilane |
InChI |
InChI=1S/C13H21BrO4Si/c1-4-16-19(17-5-2,18-6-3)11-15-13-9-7-12(14)8-10-13/h7-10H,4-6,11H2,1-3H3 |
InChI Key |
MLUDRFCPBGZTTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](COC1=CC=C(C=C1)Br)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


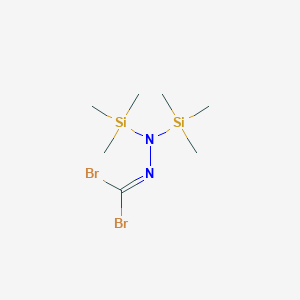
![N-[4-(9H-Xanthen-9-YL)phenyl]-9H-xanthen-9-amine](/img/structure/B14583091.png)


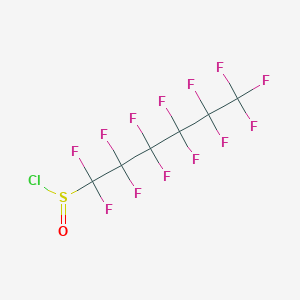
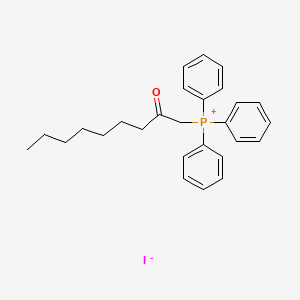
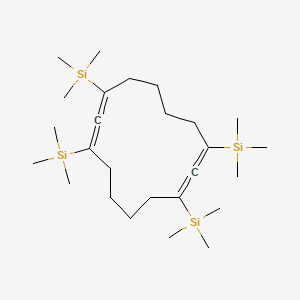
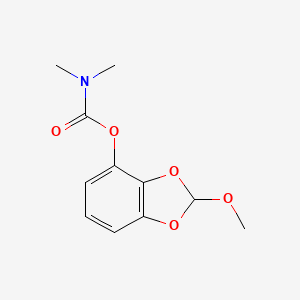
![({[(4-Methoxyphenyl)methyl]amino}methylidene)propanedinitrile](/img/structure/B14583126.png)

![2-[(Butylsulfanyl)methyl]-4-chloro-6-[(diethylamino)methyl]phenol](/img/structure/B14583137.png)

![6-(2-Chloroethoxy)bicyclo[3.1.0]hex-2-ene](/img/structure/B14583152.png)
![1H-Pyrrolo[3,2-c]pyridine, 4-chloro-2,3,6-trimethyl-](/img/structure/B14583154.png)
